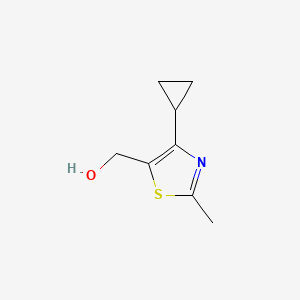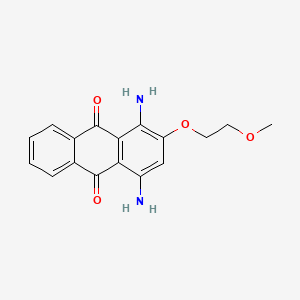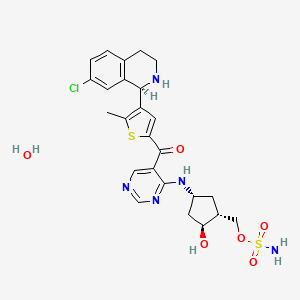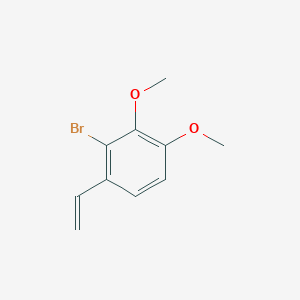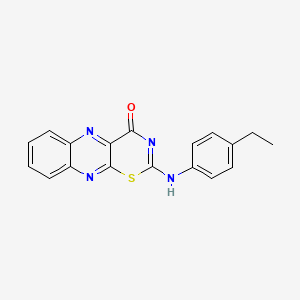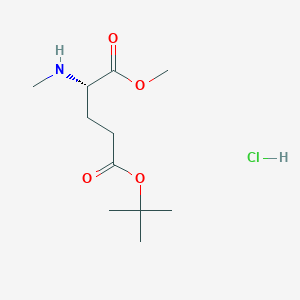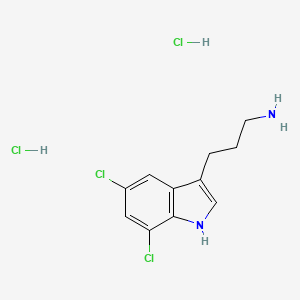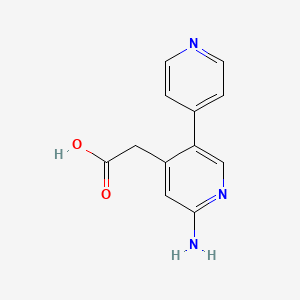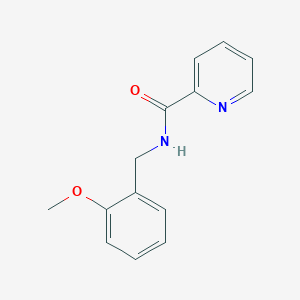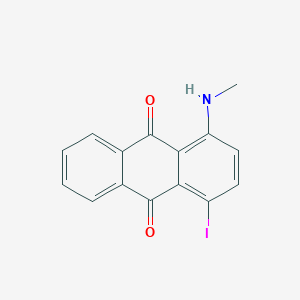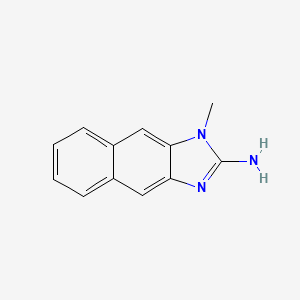
1-Methylnaphth(2,3-d)imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphth(2,3-d)imidazol-2-amine is a heterocyclic compound that features a fused ring system combining naphthalene and imidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylnaphth(2,3-d)imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as nickel or palladium. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphth(2,3-d)imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Halogens, nitrating agents; usually carried out under controlled temperatures and in the presence of catalysts.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-Methylnaphth(2,3-d)imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and functional materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-Methylnaphth(2,3-d)imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparison with Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the fused naphthalene ring.
Naphthalimide: Contains a naphthalene ring fused to an imide group, used in similar applications but with different reactivity.
Benzimidazole: Another fused ring system with a benzene and imidazole structure, widely used in pharmaceuticals.
Uniqueness: 1-Methylnaphth(2,3-d)imidazol-2-amine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30489-67-9 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14) |
InChI Key |
VMUVKMYWLOSNOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


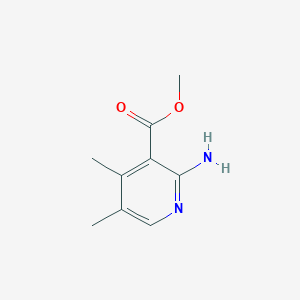
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
